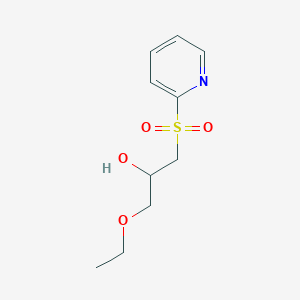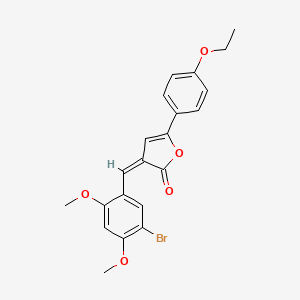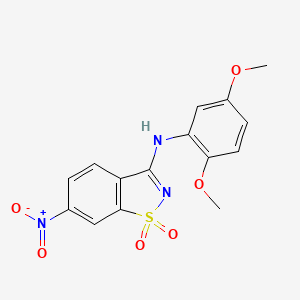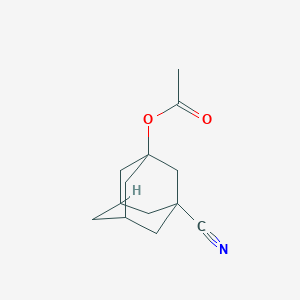
1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethoxy-3-(2-pyridinylsulfonyl)-2-propanol, also known as EPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. EPP belongs to the class of sulfonylurea compounds and has been shown to have a significant effect on glucose metabolism. In
作用機序
1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol works by inhibiting the activity of ATP-sensitive potassium (KATP) channels in the pancreas, which leads to an increase in insulin secretion. This mechanism of action makes 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol a potential treatment for diabetes. 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This mechanism of action makes 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol a potential treatment for inflammatory diseases.
Biochemical and Physiological Effects
1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol has been shown to have a significant effect on glucose metabolism. In animal studies, 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol has been shown to increase insulin secretion and decrease blood glucose levels. 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines. Additionally, 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol has been shown to inhibit the growth of cancer cells.
実験室実験の利点と制限
One of the advantages of 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol is its specificity for KATP channels and COX-2, making it a potential therapeutic agent for diabetes and inflammatory diseases. However, the moderate yield and purity of 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol make it challenging to obtain in large quantities for lab experiments. Additionally, the potential toxicity of 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol at high doses needs to be carefully evaluated.
将来の方向性
Future research on 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol could focus on optimizing the synthesis method to increase yield and purity. Additionally, further studies are needed to evaluate the potential toxicity of 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol and its long-term effects. 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol could also be studied in combination with other therapeutic agents to enhance its efficacy. Finally, the potential use of 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol in the treatment of other diseases should be explored.
合成法
The synthesis of 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol involves the reaction of 2-pyridinesulfonyl chloride with 1-ethoxy-2-propanol in the presence of a base catalyst. The resulting compound is then purified using chromatography techniques. The yield of 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol is typically moderate, and the purity of the compound is critical for its use in scientific research.
科学的研究の応用
1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol has been extensively studied for its potential therapeutic properties. It has been shown to have a significant effect on glucose metabolism, making it a promising candidate for the treatment of diabetes. 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol has also been studied for its anti-inflammatory properties and its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
1-ethoxy-3-pyridin-2-ylsulfonylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S/c1-2-15-7-9(12)8-16(13,14)10-5-3-4-6-11-10/h3-6,9,12H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQQWZNLEHHJTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CS(=O)(=O)C1=CC=CC=N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[benzyl(methylsulfonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B5132455.png)

![2-(2-{4-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5132462.png)

![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5132480.png)
![N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B5132486.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5132497.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-biphenylcarboxamide](/img/structure/B5132500.png)
![2-(4-{2-[2-(4-methylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-1-piperazinyl)ethanol dihydrochloride](/img/structure/B5132514.png)

![3-phenyl-N-{1-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5132532.png)
![4-(4-biphenylyl)-2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5132537.png)
![3-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5132544.png)
![6-phenyl-N-[4-(1H-pyrazol-1-yl)benzyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5132561.png)